molecular formula C14H13FN4 B2419322 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile CAS No. 338773-37-8

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile

Cat. No.: B2419322
CAS No.: 338773-37-8
M. Wt: 256.284
InChI Key: FYHVDMACOFGDHG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with dimethylamino and fluoroanilino groups

Properties

IUPAC Name

4-(dimethylamino)-2-(4-fluoroanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHVDMACOFGDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoroaniline, which is then reacted with nicotinonitrile under specific conditions to introduce the fluoroanilino group. The dimethylamino group is subsequently introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Shares the fluoroanilino group but lacks the nicotinonitrile core.

    Nicotinonitrile derivatives: Similar core structure but different substituents.

Uniqueness

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H13F2N3
  • Molecular Weight : 249.26 g/mol
  • Structural Characteristics : The compound features a dimethylamino group and a 4-fluoroaniline moiety, which contribute to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of tubulin polymerization, disrupting the mitotic spindle formation essential for cell division .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially through interference with bacterial ribosome function, similar to other known antimicrobial agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It is suggested that the compound binds to various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Protein Interactions : The interaction with proteins associated with the cytoskeleton may disrupt normal cellular functions, leading to cell death.

Case Studies

  • In Vitro Cytotoxicity Study
    • Objective : To assess the cytotoxic effects on human tumor cell lines.
    • Findings : Significant cytotoxicity was observed in A549 and HeLa cells at concentrations above 10 µM, with IC50 values indicating potent activity compared to control treatments .
  • Antimicrobial Efficacy Assessment
    • Objective : To evaluate the antimicrobial potential against selected bacterial strains.
    • Results : The compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Compound AC12H11F3N2ModerateLow
Compound BC14H15F2N3HighModerate
4-Dimethylamino-2-(4-fluoroanilino)nicotinonitrileC13H13F2N3HighModerate

This table highlights the relative efficacy of this compound compared to other compounds in terms of anticancer and antimicrobial activities.

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